REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[CH2:3][C:4]1[S:13][C:7]2[N:8]=[CH:9][NH:10][C:11](=O)[C:6]=2[CH:5]=1.O=P(Cl)(Cl)[Cl:18]>CN(C=O)C>[Cl:18][C:11]1[C:6]2[CH:5]=[C:4]([CH2:3][C:2]([F:15])([F:14])[F:1])[S:13][C:7]=2[N:8]=[CH:9][N:10]=1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
FC(CC1=CC2=C(N=CNC2=O)S1)(F)F
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was refluxed for 3 hs
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was quenched with ice and saturated ammonia solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Combined extracts were evaporated with silica gel
|
Type
|
WASH
|
Details
|
The column was eluted with hexane-ethyl acetate (5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |